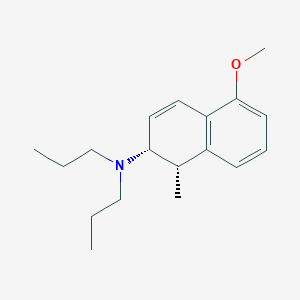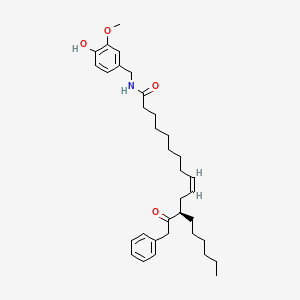![molecular formula C37H50N2O10 B10771706 [3H]methyllycaconitine](/img/structure/B10771706.png)
[3H]methyllycaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3H]methyllycaconitine is a high-affinity radioligand that labels nicotinic acetylcholine receptors in invertebrates . It is a diterpenoid alkaloid found in many species of Delphinium (larkspurs) . This compound is known for its potent antagonist activity at vertebrate alpha7-type nicotinic acetylcholine receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3H]methyllycaconitine involves several steps. The side-chain synthesis begins with the neat fusion of anthranilic acid and citraconic anhydride at 140°C . The product is then subjected to further reactions under controlled conditions to achieve the final compound.
Industrial Production Methods: Modern isolation procedures involve using seeds of Consolida ambigua as the plant source .
Analyse Chemischer Reaktionen
Types of Reactions: [3H]methyllycaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include anthranilic acid, citraconic anhydride, and tetrahydrofuran under nitrogen gas . The reactions are typically carried out under controlled temperatures and atmospheric conditions.
Major Products: The major products formed from these reactions include simplified AE-bicyclic analogues possessing different ester and nitrogen side-chains .
Wissenschaftliche Forschungsanwendungen
[3H]methyllycaconitine has a wide range of scientific research applications:
Chemistry: It is used as a molecular probe for studying the pharmacology of nicotinic acetylcholine receptors.
Medicine: It has been explored as a potential therapeutic agent for the treatment of spastic paralysis and Alzheimer’s disease
Industry: this compound has insecticidal properties and is used in pest control.
Wirkmechanismus
[3H]methyllycaconitine exerts its effects by acting as a potent antagonist at vertebrate alpha7-type nicotinic acetylcholine receptors . It blocks neuromuscular transmission in skeletal muscle but not in smooth muscle . The compound interacts with nicotinic acetylcholine receptors, inhibiting their function and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Anatoxin-a: Another potent antagonist of nicotinic acetylcholine receptors.
Dihydro-beta-erythroidine: A competitive antagonist at nicotinic acetylcholine receptors.
Uniqueness: [3H]methyllycaconitine is unique due to its high affinity and selectivity for alpha7-type nicotinic acetylcholine receptors . Its ability to label invertebrate nicotinic acetylcholine receptors makes it a valuable tool in neuropharmacological research .
Eigenschaften
Molekularformel |
C37H50N2O10 |
|---|---|
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
InChI-Schlüssel |
XLTANAWLDBYGFU-VTLKBQQISA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)
![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)


![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)
![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)

